molecular formula C24H18N2O2 B2716159 3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole CAS No. 303033-57-0

3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole

Cat. No.: B2716159
CAS No.: 303033-57-0
M. Wt: 366.42
InChI Key: WIBZMRRXTPDBLD-UHFFFAOYSA-N
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Description

3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole is a complex organic compound that features a unique structure combining a benzodioxole moiety with an indole framework. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole typically involves a multi-step process. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This involves the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a ligand like 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP), in the presence of a base such as cesium carbonate . The reaction conditions often require heating and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of a solvent like chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole apart is its dual functionality, combining the biological activities of both the benzodioxole and indole moieties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2/c1-3-7-20-16(5-1)18(12-25-20)24(15-9-10-22-23(11-15)28-14-27-22)19-13-26-21-8-4-2-6-17(19)21/h1-13,24-26H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBZMRRXTPDBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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